molecular formula C24H17Cl3N2S2 B3036048 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine CAS No. 338960-75-1

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine

Cat. No. B3036048
CAS RN: 338960-75-1
M. Wt: 503.9 g/mol
InChI Key: KALSDOFFRPMXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine is a useful research compound. Its molecular formula is C24H17Cl3N2S2 and its molecular weight is 503.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine is a type of thiopyrimidine derivative. Stolarczyk et al. (2018) synthesized similar derivatives and studied their molecular structures through single-crystal X-ray diffraction. They emphasized the importance of dihedral angles between the pyrimidine ring and the planes of the aryl substituents attached at specific positions. The study also highlighted the differences in hydrogen-bond interactions among these compounds, which could significantly influence their behavior and properties (Stolarczyk et al., 2018).

Cytotoxic Activity

The aforementioned study also explored the cytotoxicity of these compounds against various human cancer cell lines. The presence of different substituents, like hydroxymethyl and methyl groups, was found to impact their cytotoxicity, providing insights into the potential therapeutic applications of these derivatives (Stolarczyk et al., 2018).

Vibrational Spectroscopy and Molecular Docking

Alzoman et al. (2015) conducted a comprehensive spectroscopic analysis (FT-IR and FT-Raman) of a similar compound, providing insights into the equilibrium geometry and vibrational wave numbers. The study also performed molecular docking, suggesting that these compounds might exhibit inhibitory activity against certain proteins, indicating potential applications in the field of drug design (Alzoman et al., 2015).

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(2,4-dichlorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2S2/c25-18-8-6-16(7-9-18)14-30-15-20-13-23(31-22-11-10-19(26)12-21(22)27)29-24(28-20)17-4-2-1-3-5-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSDOFFRPMXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine
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4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorophenyl)sulfanyl)-2-phenylpyrimidine

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